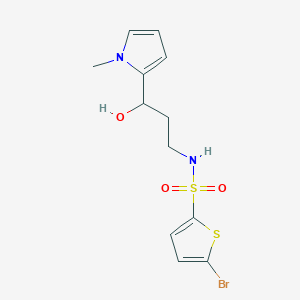

5-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-sulfonamide

Description

Propriétés

IUPAC Name |

5-bromo-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O3S2/c1-15-8-2-3-9(15)10(16)6-7-14-20(17,18)12-5-4-11(13)19-12/h2-5,8,10,14,16H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWCLXRUTRRCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNS(=O)(=O)C2=CC=C(S2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the bromination of thiophene-2-sulfonamide, followed by the introduction of the hydroxypropyl group and the pyrrole moiety. Common reagents used in these steps include bromine, sulfonamide, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

5-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution of the bromine atom could introduce a variety of functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

5-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-sulfonamide has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant activity against resistant bacterial strains, such as Klebsiella pneumoniae. In one study, it demonstrated a minimum inhibitory concentration (MIC) of 0.39 μg/mL against New Delhi Metallo-beta-lactamase producing strains .

- Mechanism of Action : The sulfonamide group can form hydrogen bonds with active sites on enzymes or receptors, modulating biological pathways and potentially leading to various pharmacological effects.

Material Science

The unique structural features of this compound make it valuable in the development of advanced materials:

- Electronic Properties : The thiophene ring enhances the compound's electronic characteristics, making it suitable for applications in organic electronics and photovoltaics .

- Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex organic compounds used in various industrial applications .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against clinically isolated bacterial strains. The compound showed remarkable potency with an MIC value indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic route for this compound using green chemistry principles, which led to improved yields and reduced environmental impact during production. Techniques such as continuous flow reactors were employed to enhance efficiency .

Mécanisme D'action

The mechanism of action of 5-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine atom and thiophene ring contribute to the compound’s overall binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Key Structural Features of Analogs

| Compound Name | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| Target Compound | Thiophene | 5-Br, 2-sulfonamide with 3-hydroxy-3-(1-methylpyrrole)propyl | Br, sulfonamide, pyrrole, hydroxyl |

| 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-... | Pyrazole-carboxamide | 5-(dimethylamino)naphthalene-1-sulfonamide, chloro, methyl | Cl, sulfonamide, naphthalene, amide |

| Guar hydroxypropyltrimonium chloride | Polysaccharide | 3-hydroxy-3-(trimethylammonio)propyl ether | Quaternary ammonium, hydroxyl |

Key Observations :

- Core Heterocycles: The target compound’s thiophene ring differs from pyrazole () and polysaccharide backbones ().

- Sulfonamide Variations : Unlike the naphthalene-sulfonamide in , the target’s thiophene-sulfonamide may exhibit reduced π-π stacking but improved solubility due to smaller aromatic systems.

- Substituent Effects : The hydroxypropyl group in the target and guar derivatives () both introduce hydroxyl groups, but the pyrrole (aromatic, neutral) vs. trimethylammonium (charged) substituents significantly alter polarity and bioavailability.

Table 2: Hypothesized Property Comparisons

Analysis :

- Bromine vs.

- Sulfonamide Context: Naphthalene-sulfonamides () are known for high protein affinity due to extended π systems, whereas thiophene-sulfonamides might prioritize smaller binding pockets (e.g., enzyme active sites).

- Cationic vs. Neutral Substituents : The cationic trimethylammonium group in enhances water solubility and mucoadhesive properties, whereas the neutral pyrrole in the target compound may favor hydrophobic interactions .

Toxicological Considerations

While direct toxicity data for the target compound is unavailable, structural analogs provide insights:

Research Implications and Gaps

The lumping strategy () groups compounds with shared functional groups (e.g., sulfonamides, hydroxypropyl chains), but the target compound’s unique pyrrole substitution necessitates dedicated studies to clarify its reactivity, stability, and biological interactions. Further research should focus on:

- Synthesis and characterization of thiophene-sulfonamide derivatives.

- Comparative enzymatic inhibition assays against pyrazole/naphthalene analogs.

- Toxicity profiling to validate hypotheses derived from structural analogs.

Activité Biologique

5-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in various fields of biological research due to its unique structural features. This compound contains a bromine atom, a thiophene ring, and a sulfonamide group, which contribute to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 327.17 g/mol. The presence of the bromine atom and the pyrrole moiety enhances its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 327.17 g/mol |

| Chemical Structure | Structure |

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine atom and thiophene ring contribute to the compound’s binding affinity. These interactions can modulate biological pathways, potentially leading to therapeutic effects.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, certain derivatives have shown efficacy against viruses such as HIV and the tobacco mosaic virus (TMV). The compound's mechanism may involve inhibition of viral replication or interference with viral entry into host cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research has demonstrated that derivatives containing similar structural motifs possess significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of clinically relevant antibiotics, highlighting their potential as therapeutic agents .

Case Studies

- Antiviral Evaluation : A study assessed the antiviral activity of various pyrrole derivatives, including those similar to our compound, against HIV type 1. The results indicated that these compounds could inhibit viral replication effectively, with some showing EC50 values in the low micromolar range .

- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of sulfonamide derivatives, revealing that certain compounds exhibited MIC values comparable to established antibiotics. This suggests a promising avenue for developing new antimicrobial agents based on the structure of this compound .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Biological Activity | MIC/EC50 Values |

|---|---|---|

| 5-bromo-N-(3-hydroxypropyl)thiophene-2-sulfonamide | Moderate Antibacterial | MIC = 12.5 μg/mL |

| N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-sulfonamide | Antiviral | EC50 = 4 μM |

| 5-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-sulfonamide | Antimicrobial | MIC = 10 μg/mL |

Q & A

Q. What are the key structural features of 5-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-sulfonamide, and how do they influence its reactivity?

The compound contains a brominated thiophene ring, a sulfonamide group, and a hydroxypropyl-pyrrole substituent. The bromine atom enhances electrophilic substitution reactivity, while the sulfonamide group contributes to hydrogen-bonding interactions, which are critical for biological target binding. The pyrrole moiety may engage in π-π stacking or act as a hydrogen-bond acceptor. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry to verify regiochemistry and purity .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves multi-step protocols:

- Thiophene bromination : Use N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0–25°C to introduce bromine at the thiophene 5-position .

- Sulfonamide formation : React thiophene-2-sulfonyl chloride with a hydroxypropyl-pyrrole amine precursor under basic conditions (e.g., Et₃N in THF) .

- Pyrrole functionalization : Protect the pyrrole nitrogen with a methyl group via alkylation before coupling . Yields depend on reaction optimization (temperature, solvent, stoichiometry) .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : Assigns proton environments (e.g., distinguishing thiophene vs. pyrrole protons) and confirms stereochemistry at the hydroxypropyl group .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns from bromine .

- X-ray crystallography : Resolves 3D conformation, particularly for the hydroxypropyl-pyrrole moiety, to inform SAR studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 10 minutes at 60°C) for coupling steps, as demonstrated in analogous thiophene sulfonamide syntheses .

- Catalyst screening : Test Pd(PPh₃)₂Cl₂ vs. CuI for Suzuki-Miyaura couplings; optimize ligand-to-metal ratios to suppress side reactions .

- Solvent effects : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents for bromination; DMF increases electrophilicity but may degrade acid-sensitive groups .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Substituent variation : Replace bromine with Cl/I to study halogen effects on bioactivity. Modify the pyrrole’s methyl group to ethyl or benzyl to assess steric/electronic impacts .

- Biological assays : Use in vitro models (e.g., enzyme inhibition assays or cell viability tests) to correlate structural changes with activity. For example, test sulfonamide derivatives against carbonic anhydrase isoforms .

- Computational modeling : Perform docking studies to predict binding affinities with target proteins (e.g., kinases or GPCRs) .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) using HPLC .

- Dose-response curves : Test a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .

- Orthogonal assays : Confirm initial findings with alternative methods (e.g., SPR for binding kinetics if enzyme assays show discrepancies) .

Q. What strategies are recommended for studying the compound’s environmental fate and toxicity?

- Degradation studies : Expose the compound to UV light or hydrolytic conditions (pH 3–9) to identify breakdown products via LC-MS .

- Ecotoxicology assays : Use Daphnia magna or algal models to assess acute toxicity (EC₅₀) and bioaccumulation potential .

- Metabolite profiling : Incubate with liver microsomes to identify Phase I/II metabolites and predict human metabolic pathways .

Methodological Considerations

Q. How to design experiments for analyzing intramolecular interactions (e.g., hydrogen bonding)?

- Variable-temperature NMR : Detect hydrogen bonds by observing temperature-dependent chemical shift changes in the hydroxypropyl or sulfonamide protons .

- IR spectroscopy : Identify characteristic stretching frequencies (e.g., S=O at ~1350 cm⁻¹, N-H at ~3300 cm⁻¹) to confirm hydrogen-bond networks .

Q. What statistical approaches are suitable for optimizing synthetic parameters?

- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent polarity) .

- Response surface methodology (RSM) : Model non-linear relationships between reaction time and yield to identify optimal conditions .

Data Interpretation and Reporting

Q. How to address discrepancies in NMR data between synthesized batches?

- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., dehalogenated or oxidized species) .

- Dynamic NMR : Assess rotational barriers in the hydroxypropyl group if proton splitting patterns vary .

- Batch comparison : Statistically analyze multiple batches (n ≥ 3) to distinguish systematic errors from random variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.